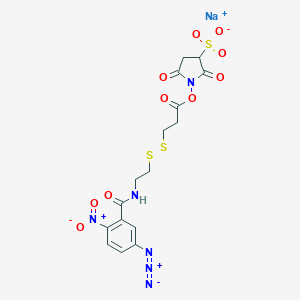

Sand-PR

Description

Structure

2D Structure

Properties

CAS No. |

112820-42-5 |

|---|---|

Molecular Formula |

C16H15N6NaO10S3 |

Molecular Weight |

570.5 g/mol |

IUPAC Name |

sodium;1-[3-[2-[(5-azido-2-nitrobenzoyl)amino]ethyldisulfanyl]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate |

InChI |

InChI=1S/C16H16N6O10S3.Na/c17-20-19-9-1-2-11(22(27)28)10(7-9)15(25)18-4-6-34-33-5-3-14(24)32-21-13(23)8-12(16(21)26)35(29,30)31;/h1-2,7,12H,3-6,8H2,(H,18,25)(H,29,30,31);/q;+1/p-1 |

InChI Key |

ICPJFWLPTHHFGV-UHFFFAOYSA-M |

SMILES |

C1C(C(=O)N(C1=O)OC(=O)CCSSCCNC(=O)C2=C(C=CC(=C2)N=[N+]=[N-])[N+](=O)[O-])S(=O)(=O)[O-].[Na+] |

Canonical SMILES |

C1C(C(=O)N(C1=O)OC(=O)CCSSCCNC(=O)C2=C(C=CC(=C2)N=[N+]=[N-])[N+](=O)[O-])S(=O)(=O)[O-].[Na+] |

Synonyms |

SAND-PR sulfosuccinimidyl-2-(3-azido-2-nitrobenzamido)ethyl-1,3'-dithiopropionate |

Origin of Product |

United States |

Foundational & Exploratory

The SAND Protein Family: A Dual Identity in Cellular Regulation

The term "SAND protein family" refers to two distinct groups of proteins with unrelated functions and structures, a point of critical clarification for researchers in cell biology and drug development. One family is characterized by the presence of a conserved SAND domain and plays a pivotal role in chromatin-mediated transcriptional regulation within the nucleus. The other family, lacking this domain, is integral to membrane trafficking events, particularly the maturation of endosomes and their fusion with lysosomes. This guide provides an in-depth technical overview of both families, detailing their core functions, associated signaling pathways, and the experimental methodologies used to elucidate their mechanisms.

Part 1: The SAND Domain-Containing Protein Family: Architects of Transcriptional Control

The SAND domain-containing proteins are key players in the regulation of gene expression at the chromatin level. This family is named for some of its founding members: S p100, A IRE-1, N ucP41/75, and D EAF-1. These proteins are localized to the nucleus and are involved in chromatin-dependent transcriptional control.[1]

Core Function: DNA Binding and Transcriptional Regulation

The defining feature of this family is the SAND domain, a conserved region of approximately 80 amino acids that folds into a novel α/β structure.[1][2][3] This domain functions as a DNA-binding module, recognizing specific DNA sequences to modulate gene expression.[2][3] A highly conserved KDWK motif within an α-helical region of the SAND domain is crucial for this DNA-binding activity.[4]

Members of this family can act as both transcriptional activators and repressors, depending on the cellular context and the target gene. For instance, DEAF1 (Deformed Epidermal Autoregulatory Factor 1) can repress its own promoter while activating others, such as the EIF4G3 promoter.[5] The binding of SAND domain proteins to DNA is often sensitive to the methylation status of CpG dinucleotides. DEAF1, for example, preferentially binds to unmethylated CpG-containing motifs.[5][6]

Mutations within the SAND domain have been linked to various human diseases, highlighting the critical role of these proteins in maintaining normal cellular function.

Key Members and Their Roles

| Protein | Known Functions | Associated Diseases |

| Sp100 | Component of PML nuclear bodies; involved in transcriptional repression and antiviral defense. | Primary Biliary Cirrhosis |

| AIRE-1 | Autoimmune regulator; crucial for central tolerance by promoting the expression of tissue-specific antigens in the thymus. | Autoimmune Polyendocrinopathy-Candidiasis-Ectodermal Dystrophy (APECED) |

| DEAF-1 | Transcriptional regulator with roles in development and cancer; binds to TTCG motifs. | DEAF1-associated neurodevelopmental disorders (DAND)[7][8] |

| NucP41/75 | Nuclear protein with less characterized function, but also implicated in transcriptional regulation. | - |

Signaling and Regulatory Pathways

The SAND domain-containing proteins are involved in complex nuclear signaling pathways that control gene expression. Their function is often intertwined with chromatin remodeling and histone modifications.

Experimental Protocols

This protocol is designed to identify the genomic binding sites of a specific SAND domain-containing transcription factor.

A. Cell Cross-linking and Lysis:

-

Culture cells to ~80-90% confluency.

-

Cross-link protein-DNA complexes by adding formaldehyde (B43269) to a final concentration of 1% and incubating for 10 minutes at room temperature.

-

Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 0.125 M for 5 minutes.

-

Wash cells twice with ice-cold PBS.

-

Lyse the cells and isolate the nuclei.

B. Chromatin Shearing:

-

Resuspend the nuclear pellet in a lysis buffer.

-

Shear the chromatin to an average fragment size of 200-600 bp using sonication. The optimal sonication conditions should be empirically determined.

C. Immunoprecipitation:

-

Pre-clear the chromatin lysate with Protein A/G beads.

-

Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific to the SAND domain protein of interest.

-

Add Protein A/G beads to capture the antibody-protein-DNA complexes.

-

Wash the beads extensively to remove non-specifically bound chromatin.

D. Elution and Reverse Cross-linking:

-

Elute the immunoprecipitated chromatin from the beads.

-

Reverse the protein-DNA cross-links by incubating at 65°C overnight.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

E. DNA Purification and Library Preparation:

-

Purify the DNA using phenol-chloroform extraction or a column-based kit.

-

Prepare a sequencing library from the purified DNA according to the sequencer manufacturer's protocol.

-

Perform high-throughput sequencing.

This assay is used to qualitatively assess the binding of a purified SAND domain protein to a specific DNA probe.

A. Probe Preparation:

-

Synthesize complementary oligonucleotides corresponding to the putative DNA binding site.

-

Anneal the oligonucleotides to form a double-stranded DNA probe.

-

Label the probe with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin, fluorescent dye).

B. Binding Reaction:

-

In a final volume of 20 µL, combine the labeled probe, purified SAND domain protein, and a binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol).

-

Include a non-specific competitor DNA (e.g., poly(dI-dC)) to reduce non-specific binding.

-

Incubate the reaction at room temperature for 20-30 minutes.

C. Electrophoresis:

-

Load the binding reactions onto a non-denaturing polyacrylamide gel.

-

Run the gel in a low ionic strength buffer (e.g., 0.5x TBE) at 4°C.

D. Detection:

-

For radioactive probes, dry the gel and expose it to X-ray film or a phosphorimager screen.

-

For non-radioactive probes, transfer the DNA to a membrane and detect using a streptavidin-HRP conjugate (for biotin) or by direct fluorescence imaging. A shift in the mobility of the probe indicates protein-DNA complex formation.

Part 2: The Membrane-Trafficking SAND Protein Family: Regulators of Vesicular Transport

This family of SAND proteins, which notably lack the SAND domain, are crucial for intracellular membrane trafficking. They are highly conserved from yeast to humans and are essential for the proper functioning of the endo-lysosomal system. The yeast protein Mon1 and its C. elegans homolog SAND-1 are well-studied members of this family.

Core Function: Rab GTPase Regulation in Endosome Maturation

The primary function of this SAND protein family is to act as a component of a guanine (B1146940) nucleotide exchange factor (GEF) complex for the Rab7 GTPase.[9][10] This activity is central to the "Rab conversion" process, where early endosomes, marked by the Rab5 GTPase, mature into late endosomes, which are characterized by Rab7.

The best-characterized complex is the Mon1-Ccz1 complex. Mon1 (a SAND family protein) and its partner Ccz1 form a heterodimer that catalyzes the exchange of GDP for GTP on Rab7, thereby activating it.[9][10] This activation is a critical step for the subsequent fusion of late endosomes and autophagosomes with the lysosome (or vacuole in yeast).

The Mon1-Ccz1 Signaling Cascade in Rab Conversion

The Mon1-Ccz1 complex is a key player in the transition from a Rab5-positive to a Rab7-positive endosome. This process is essential for the delivery of endocytosed cargo to the lysosome for degradation.

Quantitative Aspects of Mon1-Ccz1 GEF Activity

The GEF activity of the Mon1-Ccz1 complex is tightly regulated. While basal activity is low, it is significantly stimulated by the presence of membranes containing anionic phospholipids, such as phosphatidylinositol-3-phosphate (PI3P), and by the active, GTP-bound form of Rab5.[11][12][13] This ensures that Rab7 activation occurs at the correct time and place—on the surface of early endosomes that are ready to mature.

| Condition | Relative GEF Activity of Mon1-Ccz1 on Rab7 |

| In solution (no membranes) | Low |

| In the presence of liposomes | Moderate increase |

| In the presence of liposomes and active Rab5-GTP | High |

Experimental Protocols

This assay reconstitutes the fusion of vesicles mediated by the Rab conversion cascade.

A. Preparation of Proteoliposomes:

-

Prepare two populations of small unilamellar vesicles (SUVs) by extrusion.

-

Reconstitute Rab5 into one population of SUVs ("Rab5-vesicles") and the components of the fusion machinery (e.g., SNARE proteins) into the other ("acceptor vesicles").

-

Incorporate a FRET pair of fluorescent lipids (e.g., NBD-PE and Rhodamine-PE) into the acceptor vesicles at a quenching concentration.

B. Fusion Reaction:

-

In a fluorometer cuvette, combine the Rab5-vesicles and fluorescently labeled acceptor vesicles in a reaction buffer.

-

Add purified Mon1-Ccz1 complex, Rab7-GDP, and GTP to the mixture.

-

Monitor the increase in NBD fluorescence over time at a constant temperature. An increase in fluorescence indicates lipid mixing due to vesicle fusion, as the FRET pair is diluted.

C. Data Analysis:

-

Normalize the fluorescence signal to the maximum fluorescence obtained after adding a detergent (e.g., Triton X-100) to solubilize all vesicles.

-

Plot the percentage of fusion over time.

This protocol measures the ability of the Mon1-Ccz1 complex to catalyze nucleotide exchange on Rab7.

A. Loading Rab7 with Fluorescent GDP:

-

Incubate purified Rab7 with a fluorescent GDP analog, such as mant-GDP, in the presence of EDTA to facilitate nucleotide exchange.

-

Stop the loading reaction by adding an excess of MgCl₂.

-

Remove unbound mant-GDP using a size-exclusion column.

B. GEF Reaction:

-

In a fluorometer, add the Mon1-Ccz1 complex to a solution containing the mant-GDP-loaded Rab7.

-

Initiate the exchange reaction by adding a large excess of non-fluorescent GTP.

-

Monitor the decrease in mant fluorescence over time. The rate of fluorescence decrease is proportional to the GEF activity of the Mon1-Ccz1 complex.

C. Investigating Regulation:

-

To test the effect of Rab5, include purified, active Rab5-GTP in the reaction mixture.

-

To assess the role of lipids, perform the assay in the presence of liposomes with varying lipid compositions.

This method is used to demonstrate the physical interaction between the Mon1-Ccz1 complex and active Rab5 in a cellular context.

A. Cell Lysis:

-

Transfect cells to express tagged versions of Mon1 or Ccz1 and a constitutively active mutant of Rab5 (e.g., Rab5-Q79L).

-

Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

B. Immunoprecipitation:

-

Incubate the cell lysate with an antibody against the tag on the Mon1-Ccz1 subunit.

-

Add Protein A/G beads to precipitate the antibody-protein complexes.

-

Wash the beads several times to remove non-specific binders.

C. Elution and Western Blotting:

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with an antibody against Rab5 to detect its co-precipitation with the Mon1-Ccz1 complex.

Conclusion

The designation "SAND protein family" encompasses two functionally and structurally divergent groups of proteins, a distinction that is crucial for clarity in research and therapeutic development. The SAND domain-containing family members are nuclear proteins that directly engage with chromatin to regulate transcription, with implications for immunity and development. In contrast, the membrane-trafficking SAND proteins are cytosolic factors that orchestrate the intricate process of endosome maturation through their regulation of Rab GTPases. A thorough understanding of the specific roles and mechanisms of each family is essential for advancing our knowledge of fundamental cellular processes and for identifying novel drug targets in a range of human diseases.

References

- 1. SAND DNA-binding protein domain - Wikipedia [en.wikipedia.org]

- 2. portal.fis.tum.de [portal.fis.tum.de]

- 3. The SAND domain structure defines a novel DNA-binding fold in transcriptional regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. DEAF1 Binds Unmethylated and Variably Spaced CpG Dinucleotide Motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DEAF1 binds unmethylated and variably spaced CpG dinucleotide motifs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]

- 8. Functional analysis of novel DEAF1 variants identified through clinical exome sequencing expands DEAF1-associated neurodevelopmental disorder (DAND) phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]

- 10. researchgate.net [researchgate.net]

- 11. The Mon1–Ccz1 GEF activates the Rab7 GTPase Ypt7 via a longin-fold–Rab interface and association with PI3P-positive membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A conserved and regulated mechanism drives endosomal Rab transition | eLife [elifesciences.org]

- 13. Regulatory sites in the Mon1–Ccz1 complex control Rab5 to Rab7 transition and endosome maturation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the SAND Protein Domain: Structure, Function, and Experimental Analysis

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the SAND protein domain, detailing its structural characteristics, functional roles in transcriptional regulation, and the experimental methodologies used for its investigation.

Executive Summary

The SAND domain is a highly conserved sequence motif of approximately 80 residues found exclusively in eukaryotic nuclear proteins.[1][2] Named after the proteins it was first identified in (Sp100, AIRE-1, NucP41/75, DEAF-1), this domain is a critical player in chromatin-dependent transcriptional control.[1][2] Its unique structural fold enables direct interaction with DNA, thereby influencing gene expression. Mutations and dysregulation of SAND domain-containing proteins are implicated in several human diseases, including autoimmune disorders and cancer, making this domain a subject of intense research and a potential target for therapeutic intervention. This guide synthesizes the current understanding of the SAND domain's structure-function relationship and outlines key experimental protocols for its study.

SAND Domain Structure

The SAND domain adopts a novel α/β globular fold, which is distinct from other known DNA-binding motifs.[3][4] This unique architecture is fundamental to its function. The three-dimensional structure consists of a five-stranded antiparallel β-sheet packed against four α-helices.[1][4]

A key feature is the conserved KDWK motif , which is typically located within a positively charged surface patch formed by the α-helical regions.[2][3][5] This electropositive surface is crucial for the domain's interaction with the negatively charged phosphate (B84403) backbone of DNA.[1][3]

While the overall fold is conserved, some variations exist. For instance, the SAND domain of Glucocorticoid Modulatory Element Binding Protein-1 (GMEB1) includes a zinc-binding motif, which, while not essential for DNA binding, helps stabilize the C-terminal conformation of the domain.[6][7]

Quantitative Structural Data

The following table summarizes key structural parameters determined for SAND domains from different proteins.

| Protein | Organism | PDB ID | Resolution (Å) | Method | Key Structural Features | Reference |

| Sp100b | Homo sapiens | 1H5P | - | NMR | Novel α/β fold, KDWK motif in α-helical patch | [3] |

| GMEB1 | Homo sapiens | 1O50 | 1.55 | X-ray Crystallography | α/β fold, KDWK motif, Zinc-binding motif | [6][7] |

Function of the SAND Domain

The primary function of the SAND domain is to mediate the binding of its host protein to DNA, thereby playing a pivotal role in transcriptional regulation.[3][8] It is found in a number of nuclear proteins that are thought to be important in controlling gene expression through interactions with chromatin.[2][3]

DNA Binding and Transcriptional Control

The SAND domain itself is necessary and sufficient to mediate DNA binding.[3][6] The α-helical region that exposes the conserved KDWK motif forms the primary DNA recognition surface.[5][6] The positively charged residues within this region facilitate the interaction with DNA.[1][3] This binding allows the host protein to act as a transcription factor, either activating or repressing the expression of target genes.

The logical flow from the domain's structure to its function is illustrated below.

Caption: Logical relationship between SAND domain structure and function.

Key Proteins with SAND Domains

The SAND domain is a modular component that can be associated with other domains like the bromodomain, PHD finger, and MYND finger to achieve more complex regulatory functions.[1][2]

| Protein Family | Function | Associated Diseases |

| Sp100 | Component of nuclear bodies, transcriptional co-regulator. | Primary biliary cirrhosis, certain cancers. |

| AIRE-1 | Autoimmune regulator, controls self-tolerance in the thymus. | Autoimmune Polyglandular Syndrome Type 1 (APS-1). |

| DEAF-1/NUDR | Transcription factor involved in development and neurological function. | Neurological disorders. |

| GMEB1/2 | Glucocorticoid Modulatory Element Binding proteins, modulate steroid hormone receptor activity. | Involved in parvovirus replication. |

| ULT1 (Plant) | Trithorax group (trxG) factor, regulates cell fate.[9] | Developmental defects in plants. |

Experimental Protocols for SAND Domain Analysis

Investigating the structure and function of the SAND domain involves a combination of structural biology, molecular biology, and biochemical techniques.

Structural Determination by X-ray Crystallography

This protocol outlines the general steps for determining the crystal structure of a SAND domain.

-

Protein Expression and Purification:

-

Clone the DNA sequence encoding the SAND domain into an appropriate expression vector (e.g., pGEX or pET series) with a purification tag (e.g., His-tag, GST-tag).

-

Transform the vector into an E. coli expression strain (e.g., BL21(DE3)).

-

Induce protein expression with IPTG and grow the culture at a reduced temperature (e.g., 16-20°C) to improve protein solubility.

-

Lyse the cells and purify the protein using affinity chromatography followed by size-exclusion chromatography for homogeneity.

-

-

Crystallization:

-

Concentrate the purified protein to 5-10 mg/mL.

-

Perform high-throughput screening of crystallization conditions using commercial screens (e.g., Hampton Research, Qiagen) via sitting-drop or hanging-drop vapor diffusion.

-

Optimize initial hits by varying precipitant concentration, pH, and temperature to obtain diffraction-quality crystals.

-

-

Data Collection and Processing:

-

Cryo-protect the crystals by soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene (B1197577) glycol) before flash-cooling in liquid nitrogen.[10]

-

Collect X-ray diffraction data at a synchrotron source.[11]

-

Process the diffraction data using software like HKL2000 or XDS to index, integrate, and scale the reflections.

-

-

Structure Solution and Refinement:

-

Solve the phase problem using molecular replacement if a homologous structure is available, or experimental phasing methods (e.g., MAD, SAD) otherwise.

-

Build an atomic model into the electron density map using software like Coot.

-

Refine the model using programs like Phenix or Refmac5 to improve its fit to the experimental data and stereochemical parameters.

-

DNA-Binding Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is used to both solve the solution structure and map the DNA-binding interface. Chemical shift perturbation experiments are particularly powerful for identifying binding surfaces.[3][5]

-

Sample Preparation:

-

Prepare a sample of uniformly ¹⁵N-labeled (or ¹³C,¹⁵N-labeled) SAND domain protein by growing the expression host in a minimal medium containing ¹⁵NH₄Cl and/or ¹³C-glucose as the sole nitrogen and carbon sources.

-

Purify the labeled protein as described in 4.1.1.

-

Synthesize or purchase the target double-stranded DNA oligonucleotide.

-

-

NMR Data Acquisition:

-

Acquire a two-dimensional ¹H-¹⁵N HSQC spectrum of the free protein to obtain a "fingerprint" where each peak corresponds to a specific backbone amide group.

-

Perform a titration by adding increasing amounts of the DNA ligand to the protein sample.

-

Acquire an HSQC spectrum at each titration point.

-

-

Data Analysis:

-

Overlay the spectra from the titration series. Residues whose corresponding peaks shift or broaden upon addition of DNA are part of or are affected by the binding interface.

-

Map these residues onto the 3D structure of the SAND domain to visualize the DNA-binding surface.

-

The following workflow illustrates how mutagenesis and NMR can be combined to functionally map the DNA-binding site.

Caption: Experimental workflow for mapping the SAND domain DNA-binding surface.

Site-Directed Mutagenesis

This technique is used to confirm the functional importance of specific residues, such as those in the KDWK motif, identified through structural or NMR studies.[5][6]

-

Primer Design and Mutagenesis:

-

Design complementary primers containing the desired mutation for the residue of interest (e.g., changing a key lysine (B10760008) in the KDWK motif to alanine).

-

Use a high-fidelity DNA polymerase to perform PCR on the plasmid containing the wild-type SAND domain sequence, incorporating the mutagenic primers.

-

-

Transformation and Sequencing:

-

Digest the parental (wild-type) methylated DNA template with the DpnI enzyme.

-

Transform the mutated plasmid into competent E. coli.

-

Isolate the plasmid DNA and confirm the desired mutation via Sanger sequencing.

-

-

Functional Analysis:

-

Express and purify the mutant protein.

-

Assess its DNA-binding activity using methods like Electrophoretic Mobility Shift Assays (EMSA) or Surface Plasmon Resonance (SPR) and compare it to the wild-type protein.

-

Evaluate the impact of the mutation on transcriptional activity in vivo using a reporter gene assay (e.g., luciferase or CAT reporter).[5]

-

Conclusion and Future Directions

The SAND domain represents a critical DNA-binding module involved in the chromatin-dependent regulation of gene expression. Its unique α/β fold, centered around the functional KDWK motif, provides a clear example of a structure-function paradigm in transcriptional control. Understanding the precise mechanisms by which different SAND domain-containing proteins recognize their specific DNA targets and how their activities are regulated remains an active area of research. For drug development professionals, the distinct structure of the SAND domain and its importance in various disease-related proteins may offer novel opportunities for designing targeted therapeutic agents that can modulate transcriptional pathways. Future work will likely focus on the high-resolution structures of SAND domains in complex with their cognate DNA sequences and the elucidation of their broader protein-protein interaction networks.

References

- 1. SAND DNA-binding protein domain - Wikipedia [en.wikipedia.org]

- 2. SMART: SAND domain annotation [smart.embl.de]

- 3. The SAND domain structure defines a novel DNA-binding fold in transcriptional regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Crystal structure and nuclear magnetic resonance analyses of the SAND domain from glucocorticoid modulatory element binding protein-1 reveals deoxyribonucleic acid and zinc binding regions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. portal.fis.tum.de [portal.fis.tum.de]

- 9. The SAND domain protein ULTRAPETALA1 acts as a trithorax group factor to regulate cell fate in plants [pubmed.ncbi.nlm.nih.gov]

- 10. phys.libretexts.org [phys.libretexts.org]

- 11. indico.ictp.it [indico.ictp.it]

An In-depth Technical Guide to the Discovery and Characterization of SAND Proteins

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the two distinct families of proteins referred to as "SAND" proteins. It delineates their discovery, molecular characterization, structure, and function, with a focus on the disparate roles they play in cellular processes. Detailed experimental protocols for their study are provided, along with quantitative data and visual diagrams of key pathways and workflows to facilitate a deeper understanding for research and therapeutic development.

Introduction: The Two Faces of "SAND"

The term "SAND protein" can be a source of confusion as it refers to two fundamentally different protein families with distinct subcellular localizations and functions.

-

SAND Domain-Containing Proteins: These are nuclear proteins characterized by the presence of a conserved SAND domain (Pfam PF01342). The name is an acronym derived from its founding members: S p100, A IRE-1, N ucP41/75, and D EAF-1.[1] These proteins primarily function as transcriptional regulators involved in chromatin-dependent processes.[1][2]

-

SAND Family of Vesicular Transport Proteins: This family, which includes proteins like Mon1 (Monensin sensitivity protein 1) in yeast and its orthologs in higher eukaryotes, plays a crucial role in membrane trafficking.[3] Confusingly, these proteins do not contain the SAND domain.[3] They are essential components of the endo-lysosomal pathway, functioning as part of a guanine (B1146940) nucleotide exchange factor (GEF) complex that activates Rab7 GTPases.[4][5]

This guide will address each family in separate, detailed sections to ensure clarity.

Part 1: SAND Domain-Containing Proteins: Nuclear Regulators

First identified through sequence homology, SAND domain proteins are exclusively found in eukaryotes and are localized to the cell nucleus.[1] They are defined by a conserved region of approximately 80 residues, the SAND domain, which adopts a novel DNA-binding fold.[1][2]

Molecular Characterization and Structure

The SAND domain possesses a unique α/β globular fold, comprising a five-stranded anti-parallel β-sheet and four α-helices.[1] A key feature is the conserved KDWK sequence motif located within a positively charged α-helical region, which forms the primary DNA-binding surface.[2][6] Some SAND domains, such as the one in Glucocorticoid Modulatory Element Binding Protein-1 (GMEB-1), also contain a zinc-binding motif that contributes to the structural integrity of the C-terminal portion of the domain.[6]

Function and Disease Relevance

The primary function of SAND domain proteins is the regulation of gene expression through chromatin interactions.[2] They act as sequence-specific DNA binding proteins, recognizing and binding to specific motifs in gene promoters to modulate transcription.[2][7]

Mutations within the SAND domain are linked to several human diseases, most notably autoimmune disorders.

-

Autoimmune Regulator (AIRE): Mutations in the AIRE gene cause Autoimmune Polyendocrinopathy-Candidiasis-Ectodermal Dystrophy (APECED), also known as Autoimmune Polyglandular Syndrome type 1 (APS-1).[3][6] Most mutations are recessive; however, the G228W mutation within the SAND domain is inherited in a dominant-negative fashion.[8][9] This specific mutation disrupts the interaction of AIRE with its binding partners, such as SIRT1, impairing its transcriptional activity and leading to a breakdown in central tolerance.[1][8][9]

-

Sp100 (Speckled protein 100 kDa): This protein is a component of nuclear bodies and is involved in transcriptional regulation and response to interferons.

-

NUDR (Nuclear DEAF-1-related): This transcription factor has been shown to bind DNA directly via its SAND domain.[2]

Quantitative Data: SAND Domain Interactions

The following table summarizes key quantitative parameters related to SAND domain-containing proteins.

| Protein/Domain | Interacting Partner | Technique | Affinity (Kd) / Kinetic Parameters | Reference |

| AIRE SAND domain (peptide 211-230) | SIRT1 | Surface Plasmon Resonance | Data indicates altered association/dissociation kinetics for G228W mutant compared to wild-type, suggesting a change in binding dynamics. Specific Kd values were not reported. | [1] |

| NUDR SAND domain | DNA (GME sequence) | Mutational Analysis | The SAND domain is sufficient for DNA binding; specific residues in the KDWK motif are critical. Quantitative affinity data is not specified. | [2] |

| Whn (mouse nude gene product) | DNA (5'-ACGC consensus) | In Vitro Binding Assays | Binds specifically to an 11-bp consensus sequence. | [7] |

Experimental Protocols

This protocol is used to detect the binding of a SAND domain protein to a specific DNA sequence.

-

Probe Preparation:

-

Synthesize complementary oligonucleotides corresponding to the putative DNA binding site.

-

Anneal the sense and antisense strands to form a double-stranded DNA probe.

-

Label the probe with a radioactive isotope (e.g., ³²P) using T4 polynucleotide kinase or a non-radioactive tag (e.g., biotin). Purify the labeled probe.

-

-

Binding Reaction:

-

In a microcentrifuge tube, combine the purified recombinant SAND domain protein, a non-specific competitor DNA (e.g., poly(dI-dC)) to prevent non-specific binding, and the binding buffer (e.g., 10 mM Tris-HCl, 50 mM KCl, 1 mM DTT, 5% glycerol).

-

Add the labeled DNA probe to the reaction mixture.

-

Incubate at room temperature for 20-30 minutes to allow protein-DNA complexes to form.

-

-

Electrophoresis:

-

Load the samples onto a non-denaturing polyacrylamide gel (e.g., 5% acrylamide (B121943) in 0.5x TBE buffer).

-

Run the gel at a constant voltage in a cold room or with a cooling system to prevent dissociation of the complexes.

-

-

Detection:

This protocol identifies the genomic regions occupied by a specific SAND domain protein within the cell.

-

Cross-linking:

-

Treat cultured cells with 1% formaldehyde (B43269) for 10-15 minutes at room temperature to cross-link proteins to DNA.

-

Quench the reaction with 125 mM glycine.

-

-

Cell Lysis and Chromatin Shearing:

-

Harvest and lyse the cells.

-

Isolate the nuclei and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin lysate with Protein A/G beads.

-

Incubate the sheared chromatin overnight at 4°C with an antibody specific to the SAND domain protein of interest.

-

Add Protein A/G beads to capture the antibody-protein-DNA complexes.

-

-

Washes and Elution:

-

Wash the beads multiple times with a series of stringent wash buffers to remove non-specifically bound chromatin.

-

Elute the complexes from the beads.

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the formaldehyde cross-links by heating at 65°C for several hours in the presence of high salt.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the immunoprecipitated DNA using a spin column or phenol-chloroform extraction.

-

-

Analysis:

Visualization of SAND Domain Protein Logic

Caption: Logical workflow for SAND domain proteins in transcriptional regulation.

Part 2: SAND Family of Vesicular Transport Proteins: Masters of Endosome Maturation

Discovered through comparative genomics, the SAND family of vesicular transport proteins are conserved across eukaryotes, from yeast to humans.[3] In vertebrates, a gene duplication event resulted in two paralogues.[3] These proteins are central to the endo-lysosomal trafficking pathway.

Molecular Characterization and Structure

The functional unit of this family is the Mon1-Ccz1 complex . This heterodimer acts as the GEF for the small GTPase Rab7 (Ypt7 in yeast).[5] Recent cryo-EM structures have revealed that Mon1 and Ccz1 form a pseudo-symmetrical complex where each subunit is composed of three Longin domains (LDs).[17] The LD1 domains of both Mon1 and Ccz1 come together to form the catalytic core responsible for nucleotide exchange on Rab7.[18] The LD2 and LD3 domains form a surface that is crucial for membrane association.[19] In metazoans, this core complex associates with a third subunit, RMC1 (Required for Meiotic Cohesion 1), which stabilizes the complex.[2]

Function: The Rab5-to-Rab7 Switch

The primary role of the Mon1-Ccz1 complex is to orchestrate the "Rab conversion" or "Rab switch" on the surface of endosomes, a critical step for their maturation from early to late endosomes.[2][4]

-

Recruitment: The process begins on early endosomes, which are marked by the active, GTP-bound form of the Rab5 GTPase. Rab5-GTP, in conjunction with the lipid phosphatidylinositol 3-phosphate (PI3P) on the endosomal membrane, recruits the Mon1-Ccz1 complex.[18][20]

-

Activation: The binding of Rab5 to Mon1 is thought to relieve an auto-inhibitory mechanism mediated by the N-terminal domain of Mon1, thereby activating the GEF complex.[19][21]

-

GEF Activity: The activated Mon1-Ccz1 complex then engages with GDP-bound Rab7, catalyzing the release of GDP and allowing GTP to bind. This converts Rab7 to its active, membrane-associated state.

-

Effector Recruitment: Active Rab7-GTP then recruits a new set of effector proteins, such as the HOPS tethering complex, which mediate the subsequent fusion of the late endosome with the lysosome (or vacuole in yeast).

-

Recycling: Following Rab7 activation, the Mon1-Ccz1 complex is phosphorylated by the kinase Yck3. This phosphorylation event causes the complex to be released from the membrane back into the cytosol, allowing it to be recycled for further rounds of Rab conversion.[1][22]

This tightly regulated cascade ensures the unidirectional maturation of endosomes and the proper delivery of cargo for degradation.

Quantitative Data: Mon1-Ccz1 Complex Activity

| Complex/Protein | Interacting Partner | Technique | Kinetic/Binding Parameters | Reference |

| Mon1-Ccz1 (Yeast) | Ypt7 (Rab7) | In Vitro GEF Assay | GEF activity is low in solution but increases by an estimated ~1600-fold when Ypt7 is anchored to PI3P-containing liposomes. | [23] |

| Mon1-Ccz1-Bulli (Fly) | Rab7 | In Vitro GEF Assay | N-terminal truncations of Mon1 (Δ40, Δ50, Δ100) lead to a 1.5 to 3.5-fold increase in GEF activity, demonstrating autoinhibition. | [21] |

| Mon1-Ccz1 (Yeast) | PI3P-containing Liposomes | Liposome Co-sedimentation | Mon1-Ccz1 binding to vacuoles is dependent on PI3P. Specific Kd values are not reported, but binding is competed by the PI3P-binding FYVE domain. | [1][20] |

| Mon1 (Yeast) | Rab5-like Ypt10 | GST Pull-down | Mon1-Ccz1 shows a strong, GTP-dependent interaction with Ypt10. Mutation of a conserved tryptophan (W406A) in Mon1 significantly reduces this binding. | [19][21] |

Experimental Protocols

This protocol measures the ability of the Mon1-Ccz1 complex to catalyze nucleotide exchange on Rab7.

-

Reagent Preparation:

-

Purify recombinant Mon1-Ccz1 complex, Rab7, and GDI (GDP dissociation inhibitor).

-

Load Rab7 with a fluorescent GDP analog, such as Mant-GDP, in the presence of EDTA. Remove excess unbound Mant-GDP.

-

Prepare liposomes with a composition mimicking late endosomes (e.g., containing PI3P and a docking lipid for prenylated Rab5).

-

-

Assay Setup (on membrane):

-

Incubate liposomes with purified, prenylated Rab5 pre-loaded with GTP.

-

To a microplate well, add reaction buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM MgCl₂), the Rab5-loaded liposomes, and the Mant-GDP-loaded Rab7:GDI complex.

-

-

Initiating the Reaction:

-

Place the plate in a fluorescence plate reader set to excite Mant-GDP (e.g., ~360 nm) and read emission (e.g., ~440 nm).

-

Initiate the reaction by injecting a solution containing the Mon1-Ccz1 complex and a large excess of unlabeled GTP.

-

-

Data Acquisition and Analysis:

-

Monitor the decrease in fluorescence over time. The exchange of Mant-GDP for unlabeled GTP on Rab7 causes the Mant fluorophore to be released into the aqueous environment, resulting in a fluorescence decrease.

-

Fit the resulting curve to a single exponential decay function to determine the observed rate constant (k_obs). The catalytic efficiency (kcat/KM) can be calculated from rates measured at varying substrate concentrations.[4][21][24]

-

This assay determines if the Mon1-Ccz1 complex binds directly to membranes containing specific phospholipids (B1166683) like PI3P.

-

Liposome Preparation:

-

Prepare a lipid mixture in chloroform (B151607) with the desired composition (e.g., POPC, POPS, and a percentage of PI3P).

-

Dry the lipids to a thin film under nitrogen gas and then under vacuum.

-

Rehydrate the lipid film in buffer and create unilamellar vesicles by extrusion through a polycarbonate membrane.

-

-

Binding Reaction:

-

Incubate the purified Mon1-Ccz1 complex with the prepared liposomes in a binding buffer for 30 minutes at room temperature.

-

-

Sedimentation:

-

Centrifuge the samples at high speed (e.g., >100,000 x g) for 30-60 minutes to pellet the liposomes and any associated proteins.

-

-

Analysis:

-

Carefully separate the supernatant (containing unbound protein) from the pellet (containing liposomes and bound protein).

-

Resuspend the pellet in an equal volume of buffer as the supernatant.

-

Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE and Coomassie staining or Western blotting for the Mon1 or Ccz1 subunit.

-

An increase of protein in the pellet fraction in the presence of PI3P-containing liposomes indicates a specific protein-lipid interaction.[25][26][27][28]

-

This protocol can be used to verify the interaction between the Mon1-Ccz1 complex and Rab5 in cell lysates.

-

Cell Lysis:

-

Lyse cells expressing tagged versions of the proteins (e.g., HA-Mon1 and GFP-Rab5) in a gentle, non-denaturing Co-IP lysis buffer (e.g., containing 0.1-0.5% Triton X-100 or NP-40).

-

To study GTP-dependence, add non-hydrolyzable GTP analogs (GTPγS) or GDP analogs (GDPβS) to the lysis buffer.

-

-

Pre-clearing:

-

Incubate the cell lysate with Protein A/G beads for 1 hour at 4°C to remove proteins that bind non-specifically to the beads.

-

Centrifuge and collect the supernatant.

-

-

Immunoprecipitation:

-

Add a specific antibody against one of the proteins (the "bait," e.g., anti-HA antibody) to the pre-cleared lysate.

-

Incubate for several hours or overnight at 4°C with gentle rotation.

-

Add fresh Protein A/G beads and incubate for another 1-2 hours to capture the antibody-antigen complexes.

-

-

Washing:

-

Pellet the beads and wash them 3-5 times with cold Co-IP buffer to remove non-specifically bound proteins.

-

-

Elution and Detection:

Visualizations of Pathways and Workflows

Caption: Signaling pathway of Rab5-to-Rab7 conversion mediated by the Mon1-Ccz1 complex.

Caption: Experimental workflow for an in vitro Rab GEF activity assay.

Conclusion

The distinction between the nuclear SAND domain proteins and the cytoplasmic SAND vesicular trafficking family is critical for clarity in research and communication. SAND domain proteins are key transcriptional regulators, and their dysfunction, particularly in the case of AIRE, is directly linked to severe autoimmune diseases. The SAND family of transport proteins, embodied by the Mon1-Ccz1 complex, are master regulators of endosomal maturation, a process fundamental to cellular homeostasis. A thorough understanding of the molecular mechanisms, quantitative behaviors, and regulatory networks of both families, facilitated by the experimental approaches detailed in this guide, is essential for developing targeted therapeutic strategies for the diseases in which they are implicated.

References

- 1. The AIRE G228W mutation disturbs the interaction of AIRE with its partner molecule SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cryo-EM structure of the Mon1–Ccz1–RMC1 complex reveals molecular basis of metazoan RAB7A activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. biorxiv.org [biorxiv.org]

- 5. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]

- 6. academic.oup.com [academic.oup.com]

- 7. The nude gene encodes a sequence-specific DNA binding protein with homologs in organisms that lack an anticipatory immune system - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Functional analysis of SAND mutations in AIRE supports dominant inheritance of the G228W mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. med.upenn.edu [med.upenn.edu]

- 11. researchgate.net [researchgate.net]

- 12. 凝膠阻滯分析 - EMSA | Thermo Fisher Scientific - TW [thermofisher.com]

- 13. Chromatin Immunoprecipitation Protocol: Novus Biologicals [novusbio.com]

- 14. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]

- 15. creative-diagnostics.com [creative-diagnostics.com]

- 16. cusabio.com [cusabio.com]

- 17. google.com [google.com]

- 18. biorxiv.org [biorxiv.org]

- 19. Dynamic association of the PI3P-interacting Mon1-Ccz1 GEF with vacuoles is controlled through its phosphorylation by the type 1 casein kinase Yck3 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pnas.org [pnas.org]

- 21. pnas.org [pnas.org]

- 22. The Mon1–Ccz1 GEF activates the Rab7 GTPase Ypt7 via a longin-fold–Rab interface and association with PI3P-positive membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Diversity and plasticity in Rab GTPase nucleotide release mechanism has consequences for Rab activation and inactivation | eLife [elifesciences.org]

- 24. Liposome Co-sedimentation and Co-flotation Assays to Study Lipid–Protein Interactions | Springer Nature Experiments [experiments.springernature.com]

- 25. Methods for studying membrane-proximal GAP activity on prenylated Rab GTPase substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Liposome Co-sedimentation and Co-flotation Assays to Study Lipid-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Analysis of Protein and Lipid Interactions Using Liposome Co-sedimentation Assays | Springer Nature Experiments [experiments.springernature.com]

- 28. assaygenie.com [assaygenie.com]

- 29. bitesizebio.com [bitesizebio.com]

- 30. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]

- 31. Protein Immunoprecipitation (IP), Co-Immunoprecipitation (Co-IP), and Pulldown Support—Getting Started | Thermo Fisher Scientific - JP [thermofisher.com]

Technical Guide to SAND Protein Expression and Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

The SAND (Sp100, AIRE-1, NucP41/75, DEAF-1) protein family comprises a group of nuclear proteins characterized by the presence of a conserved SAND domain.[1] This domain is crucial for their function as transcriptional regulators, playing a significant role in chromatin-mediated gene expression. SAND proteins are involved in a diverse range of cellular processes, including immune tolerance, antiviral responses, and neuronal signaling. Dysregulation of SAND protein expression or function has been implicated in various diseases, including autoimmune disorders, cancer, and neurodevelopmental conditions.[2][3] This technical guide provides a comprehensive overview of SAND protein expression in different cell types, details on their signaling pathways, and protocols for their experimental analysis.

SAND Protein Expression in Various Cell Types

The expression of SAND family proteins varies significantly across different cell types and tissues, reflecting their specialized functions. The data presented below is a summary of semi-quantitative protein expression levels based on immunohistochemistry from the Human Protein Atlas.

| Gene Name | Protein Name | Cell Types with High Expression | Cell Types with Moderate Expression | Cell Types with Low/No Expression | Subcellular Localization |

| SP100 | Sp100 nuclear antigen | B-cells, T-cells, Monocytes, NK-cells, Granulocytes | Endothelial cells, Fibroblasts | Adipocytes, Cardiomyocytes | PML bodies, Nucleoplasm |

| AIRE | Autoimmune regulator | Medullary thymic epithelial cells (mTECs) | Dendritic cells (low) | Most other cell types | Nuclear bodies, Nucleoplasm |

| DEAF1 | DEAF1 transcription factor | Neurons (various brain regions), Glial cells, Endometrial stromal cells | Fibroblasts, Smooth muscle cells | Hepatocytes, Cardiomyocytes | Nucleus, Cytoplasm |

| MON1A/B | Mon1 homolog A/B | Ubiquitously expressed | - | - | Endosomes, Cytoplasm |

Note: This table provides a semi-quantitative overview. For precise quantitative data, targeted mass spectrometry or quantitative Western blotting on specific cell lines of interest is recommended.

Key Signaling Pathways Involving SAND Proteins

SAND proteins are integral components of several critical signaling pathways, primarily related to transcriptional regulation and intracellular trafficking.

Sp100 in the Interferon Signaling Pathway

Sp100 is an interferon-stimulated gene (ISG) and plays a crucial role in the innate immune response to viral infections. Upon viral infection, cells produce interferons (IFNs), which induce the expression of numerous ISGs, including Sp100.[4] Different isoforms of Sp100 have distinct roles; for instance, Sp100B, C, and HMG isoforms can suppress the expression of viral immediate-early proteins, thus inhibiting viral replication.[5][6] This antiviral activity is dependent on the SAND domain.[6]

AIRE in Thymic T-Cell Tolerance

The Autoimmune Regulator (AIRE) is a master transcriptional regulator essential for central immune tolerance. It is primarily expressed in medullary thymic epithelial cells (mTECs).[7][8] AIRE binds to super-enhancers in the chromatin of mTECs and promotes the expression of a vast array of tissue-restricted antigens (TRAs).[9][10] This ectopic expression of self-antigens in the thymus allows for the negative selection of autoreactive T-cells, thereby preventing autoimmune diseases. AIRE recruits various protein partners, including the positive transcription elongation factor b (P-TEFb), to activate gene expression.[1][11]

DEAF1 in Serotonin (B10506) Receptor Regulation

DEAF1 (Deformed Epidermal Autoregulatory Factor 1) is a transcription factor with a dual regulatory role in the central nervous system, specifically in the modulation of the serotonin 1A (5-HT1A) receptor gene.[12][13] In serotonergic raphe neurons, DEAF1 acts as a repressor of the HTR1A gene, thereby controlling autoreceptor expression.[13][14] Conversely, in non-serotonergic postsynaptic neurons, DEAF1 functions as a transcriptional enhancer of the same gene.[12][13] This cell-type-specific activity is influenced by a common single nucleotide polymorphism (C(-1019)G) in the HTR1A promoter and is dependent on histone deacetylation.[12]

Mon1-Ccz1 Complex in Endosomal Maturation

The Mon1-Ccz1 complex, where Mon1 is a SAND domain-containing protein, functions as a guanine (B1146940) nucleotide exchange factor (GEF) for the Rab7 GTPase.[15] This complex is a critical regulator of the transition from early to late endosomes.[16][17] Mon1-Ccz1 is recruited to the membrane of early endosomes through its interaction with active, GTP-bound Rab5 and phosphoinositides (PI3P).[18] Once on the endosomal membrane, the complex is activated and in turn activates Rab7 by catalyzing the exchange of GDP for GTP.[18] Active Rab7 then recruits downstream effectors to mediate the fusion of late endosomes with lysosomes. The Mon1-Ccz1 complex also plays a role in autophagy by binding to Atg8 on the autophagosome membrane, thereby facilitating autophagosome-lysosome fusion.[19][20][21]

Experimental Protocols

Detailed methodologies are crucial for the accurate study of SAND proteins. Below are protocols for key experiments.

Quantitative Western Blot for Sp100

This protocol provides a framework for the quantitative analysis of Sp100 protein levels in cell lysates.

1. Sample Preparation:

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the total protein concentration of each lysate using a BCA or Bradford assay.

2. Gel Electrophoresis:

-

Load 20-30 µg of total protein per lane on a 4-12% Bis-Tris polyacrylamide gel.

-

Include a pre-stained protein ladder to monitor migration.

-

Run the gel at 150V until the dye front reaches the bottom.

3. Protein Transfer:

-

Transfer proteins to a low-fluorescence PVDF membrane using a wet transfer system at 100V for 90 minutes at 4°C.

4. Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with a validated primary antibody against Sp100 (e.g., rabbit anti-Sp100, 1:1000 dilution) overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit IgG-AF680, 1:10,000 dilution) for 1 hour at room temperature, protected from light.

-

Wash the membrane three times with TBST for 10 minutes each.

5. Data Acquisition and Analysis:

-

Scan the membrane using a fluorescence imaging system.

-

Quantify the band intensities for Sp100 and a loading control (e.g., GAPDH or total protein stain) using appropriate software.[22][23][24]

-

Normalize the Sp100 signal to the loading control signal for each sample.

Chromatin Immunoprecipitation (ChIP)-Sequencing for DEAF1

This protocol is designed for the genome-wide identification of DEAF1 binding sites.

1. Cross-linking and Chromatin Preparation:

-

Cross-link 10-20 million cells with 1% formaldehyde (B43269) for 10 minutes at room temperature.

-

Quench the reaction with glycine.

-

Lyse the cells and isolate the nuclei.

-

Resuspend nuclei in a lysis buffer and sonicate to shear chromatin to an average size of 200-500 bp.

2. Immunoprecipitation:

-

Pre-clear the chromatin with Protein A/G magnetic beads.

-

Incubate the pre-cleared chromatin with a ChIP-grade anti-DEAF1 antibody or a control IgG overnight at 4°C.

-

Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.

-

Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

3. Elution and Reverse Cross-linking:

-

Elute the chromatin from the beads.

-

Reverse the cross-links by incubating at 65°C overnight with NaCl.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

4. DNA Purification and Library Preparation:

-

Purify the DNA using a spin column or phenol-chloroform extraction.

-

Prepare a sequencing library from the purified ChIP DNA and input DNA according to the manufacturer's protocol (e.g., end-repair, A-tailing, adapter ligation, and PCR amplification).

5. Sequencing and Data Analysis:

-

Sequence the libraries on a next-generation sequencing platform.

-

Align the reads to the reference genome.

-

Perform peak calling to identify regions of DEAF1 enrichment.

-

Annotate peaks and perform motif analysis and functional enrichment analysis.[25][26][27][28]

In Vitro GEF Assay for Mon1-Ccz1

This assay measures the ability of the Mon1-Ccz1 complex to catalyze nucleotide exchange on Rab7.

1. Reagents and Proteins:

-

Purified recombinant Mon1-Ccz1 complex.

-

Purified recombinant Rab7 loaded with a fluorescent GDP analog (MANT-GDP).

-

Unlabeled GTP.

-

Liposomes (e.g., POPC:DOPS:PI3P) for membrane-reconstitution assays.

-

Purified recombinant Rab5 (GTP-loaded) for stimulation assays.

2. In-Solution GEF Assay:

-

In a 96-well plate, mix Rab7-MANT-GDP with the reaction buffer.

-

Initiate the reaction by adding the Mon1-Ccz1 complex.

-

Immediately start monitoring the decrease in MANT fluorescence over time using a plate reader (Excitation: 360 nm, Emission: 440 nm).

-

As a positive control for nucleotide exchange, add a large excess of unlabeled GTP.

3. Liposome-Based GEF Assay:

-

Prepare liposomes containing PI3P.

-

Incubate Rab7-MANT-GDP and Rab5-GTP with the liposomes to allow for membrane association.

-

Initiate the reaction by adding the Mon1-Ccz1 complex.

-

Monitor the fluorescence change as described above.[29][30][31]

Conclusion

The SAND protein family represents a fascinating group of transcriptional and cellular regulators with diverse and critical functions. Understanding their expression patterns, signaling pathways, and molecular mechanisms is crucial for elucidating their roles in health and disease. This technical guide provides a foundational overview and detailed protocols to facilitate further research into this important protein family, with the ultimate goal of developing novel therapeutic strategies for associated pathologies.

References

- 1. Transcriptional regulation by AIRE: molecular mechanisms of central tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Expansion and mechanistic insights into de novo DEAF1 variants in DEAF1-associated neurodevelopmental disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Clinical and mechanistic insights into the expression of SP100 family proteins in various cancers: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The interferon (IFN)-stimulated gene Sp100 promoter contains an IFN-gamma activation site and an imperfect IFN-stimulated response element which mediate type I IFN inducibility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. Differential role of Sp100 isoforms in interferon-mediated repression of herpes simplex virus type 1 immediate-early protein expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Aire controls the differentiation program of thymic epithelial cells in the medulla for the establishment of self-tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. AIRE illuminates the feature of medullary thymic epithelial cells in thymic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The transcriptional regulator Aire binds to and activates super-enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The transcriptional regulator Aire binds to and activates super-enhancers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Cell-Specific Repressor or Enhancer Activities of Deaf-1 at a Serotonin 1A Receptor Gene Polymorphism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cell-Specific Repressor or Enhancer Activities of Deaf-1 at a Serotonin 1A Receptor Gene Polymorphism | Journal of Neuroscience [jneurosci.org]

- 14. Increased Serotonin-1A (5-HT1A) Autoreceptor Expression and Reduced Raphe Serotonin Levels in Deformed Epidermal Autoregulatory Factor-1 (Deaf-1) Gene Knock-out Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Mon1-Ccz1 complex is the GEF of the late endosomal Rab7 homolog Ypt7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pnas.org [pnas.org]

- 17. researchgate.net [researchgate.net]

- 18. A conserved and regulated mechanism drives endosomal Rab transition - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Molecular mechanism to target the endosomal Mon1-Ccz1 GEF complex to the pre-autophagosomal structure - PMC [pmc.ncbi.nlm.nih.gov]

- 20. files.core.ac.uk [files.core.ac.uk]

- 21. Molecular mechanism to target the endosomal Mon1-Ccz1 GEF complex to the pre-autophagosomal structure | eLife [elifesciences.org]

- 22. licorbio.com [licorbio.com]

- 23. licorbio.com [licorbio.com]

- 24. bitesizebio.com [bitesizebio.com]

- 25. diagenode.com [diagenode.com]

- 26. ChIP-seq Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 27. Optimized ChIP-seq method facilitates transcription factor profiling in human tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Chromatin Immunoprecipitation - ChIP-seq Kits - Dna methylation | Diagenode [diagenode.com]

- 29. researchgate.net [researchgate.net]

- 30. The Mon1–Ccz1 GEF activates the Rab7 GTPase Ypt7 via a longin-fold–Rab interface and association with PI3P-positive membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

The Evolution and Function of the SAND Protein Family: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The SAND protein family represents a crucial component of the cellular machinery governing vesicular transport and organelle fusion, processes fundamental to eukaryotic life.[1] Despite their nomenclature, SAND proteins are distinct from proteins containing the SAND domain, which is involved in chromatin-mediated transcriptional control.[1][2] This guide provides an in-depth exploration of the evolution of the SAND protein family across various species, their molecular function, and the experimental methodologies employed to elucidate their roles.

Evolutionary Trajectory of the SAND Protein Family

The SAND protein family is remarkably conserved across a wide range of eukaryotic organisms, from unicellular yeasts to complex mammals, underscoring their fundamental role in cellular processes.[1][3] Phylogenetic analyses have revealed the evolutionary relationships and diversification of this protein family.

Phylogenetic Distribution

Homologues of the SAND protein have been identified in a diverse array of eukaryotes, including fungi (Saccharomyces cerevisiae, Schizosaccharomyces pombe), nematodes (Caenorhabditis elegans), insects (Drosophila melanogaster), plants (Arabidopsis thaliana), and various vertebrates, including humans.[3][4][5] The widespread presence of SAND proteins suggests their emergence early in eukaryotic evolution.

Gene Duplication in Vertebrates

A significant event in the evolution of the SAND protein family was a gene duplication that occurred early in vertebrate evolution.[1] This duplication gave rise to two distinct SAND paralogues in mammals, often referred to as SAND1 and SAND2, while most other vertebrates and eukaryotes possess a single SAND gene.[3][4] This expansion of the SAND protein family in vertebrates may be linked to the evolution of more complex lysosomal functions.[1]

Conservation of Gene Organization

The genomic organization of SAND genes exhibits a degree of conservation among vertebrates. For instance, the gene structure, including the number and phases of introns, is conserved between the pufferfish (Fugu rubripes) SAND gene and the human SAND1 and SAND2 genes.[6]

Table 1: Quantitative Data on SAND Protein Family Evolution

| Feature | Observation | Species Compared | Reference |

| Vertebrate Gene Duplication | Presence of two SAND paralogues in mammals, versus one in other vertebrates and eukaryotes. | Human, Mouse, Fugu rubripes, S. cerevisiae, C. elegans, D. melanogaster, A. thaliana | [1][3][4] |

| Intron Phase Conservation | Conservation of intron phases among the three vertebrate SAND genes analyzed. | Fugu rubripes, Human (SAND1 and SAND2) | [6] |

| Exon Size Conservation | Exon 4 is of identical size (148 bp) in F. rubripes SAND, Human SAND1, and Human SAND2. | Fugu rubripes, Human (SAND1 and SAND2) | [6] |

Molecular Function of SAND Proteins

SAND proteins are key players in intracellular membrane trafficking, specifically at the tethering and docking stages of vesicle fusion.[1] Their primary role is associated with the fusion of vesicles with vacuoles in yeast and lysosomes in mammalian cells.[1]

Role in the SNARE Complex

SAND proteins are critical components of the SNARE (Soluble N-ethylmaleimide-sensitive factor Attachment protein REceptor) complex, which mediates the fusion of lipid bilayers.[1] They function in concert with other proteins to ensure the specificity and efficiency of membrane fusion events.

The Mon1-Ccz1-Ypt7 Signaling Pathway

In yeast, the SAND protein is part of a well-characterized signaling pathway involving the Mon1-Ccz1 complex and the Rab GTPase Ypt7 (the yeast homolog of mammalian Rab7). The Mon1-Ccz1 complex acts as a guanine (B1146940) nucleotide exchange factor (GEF) for Ypt7, converting it from its inactive GDP-bound state to an active GTP-bound state.[7][8][9] Activated Ypt7 then recruits tethering factors, such as the HOPS complex, to mediate the docking and subsequent fusion of vesicles with the vacuole.[7] The activity of the Mon1-Ccz1 complex is stimulated by its association with membranes containing phosphatidylinositol-3-phosphate (PI3P).[7][8]

Below is a diagram illustrating the logical flow of the Mon1-Ccz1-Ypt7 signaling pathway.

References

- 1. Molecular characterisation of the SAND protein family: a study based on comparative genomics, structural bioinformatics and phylogeny - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. SAND DNA-binding protein domain - Wikipedia [en.wikipedia.org]

- 3. SAND, a new protein family: from nucleic acid to protein structure and function prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. SAND, a New Protein Family: From Nucleic Acid to Protein Structure and Function Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. The Mon1–Ccz1 GEF activates the Rab7 GTPase Ypt7 via a longin-fold–Rab interface and association with PI3P-positive membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Mon1-Ccz1 GEF activates the Rab7 GTPase Ypt7 via a longin-fold-Rab interface and association with PI3P-positive membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Cellular Roles of SAND Domain-Containing Proteins in Transcriptional Regulation

Prepared for: Researchers, scientists, and drug development professionals.

Disclaimer: The term "SAND protein signaling pathway" does not refer to a single, officially recognized signaling cascade. Rather, it encompasses the diverse regulatory functions of a family of nuclear proteins that contain a highly conserved SAND domain. This guide provides an in-depth exploration of the molecular interactions and regulatory networks associated with key SAND domain-containing proteins, focusing on their critical roles in chromatin-dependent transcriptional control.

Introduction to the SAND Domain and its Protein Family

The SAND domain is a conserved amino acid motif of approximately 80 residues, named after the proteins in which it was first identified: S p100, A IRE-1, N ucP41/75, and D EAF-1.[1] Proteins containing this domain are primarily localized to the cell nucleus and are integral to the regulation of gene expression. The SAND domain itself functions as a DNA-binding module, recognizing specific DNA sequences to tether these proteins to chromatin.[2]

Structurally, the SAND domain adopts a novel α/β fold, featuring a five-stranded antiparallel β-sheet packed against four α-helices.[3] A key feature is a conserved KDWK motif located within a positively charged α-helical region, which is critical for its interaction with the negatively charged phosphate (B84403) backbone of DNA.[2]

SAND domain-containing proteins are often modular, associating with other functional domains such as the PHD finger, bromodomain, and MYND finger, which contribute to their diverse regulatory functions through protein-protein interactions and recognition of histone modifications.[1] This guide will focus on three prominent members of this family: Sp100, AIRE-1, and DEAF-1, detailing their known interaction networks and regulatory functions.

The Sp100 Regulatory Network

Sp100 (Speckled protein 100 kDa) is a key component of the Promyelocytic Leukemia (PML) nuclear bodies, which are subnuclear structures involved in various cellular processes, including transcriptional regulation, apoptosis, and antiviral defense.[4] Sp100 functions as a transcriptional co-regulator, and its activity is modulated by various post-translational modifications, including SUMOylation.

Sp100 Signaling and Interactions

The regulatory network of Sp100 involves interactions with chromatin-associated proteins and its role as a transcriptional modulator. A key interaction is with the Heterochromatin Protein 1 (HP1) family.[5][6] This interaction links PML nuclear bodies to the chromatin compartment and is thought to be involved in the establishment of repressive chromatin domains.[5][6] SUMOylation of Sp100 is reported to stabilize its interaction with HP1α (CBX5).[7]

Sp100 itself can act as both a transcriptional repressor and activator, depending on the cellular context and its interacting partners. For instance, Sp100 can repress transcription when bound to a promoter.[6]

Quantitative Data for Sp100 Interactions

Quantitative data on the binding affinities of Sp100 with its partners is limited in the readily available literature. However, qualitative and semi-quantitative data from co-immunoprecipitation and ChIP assays confirm its interactions.

| Interacting Partner | Method | Observation | Reference |

| HP1α, HP1β, HP1γ | Yeast Two-Hybrid, Co-IP | Direct interaction | [5][6][8] |

| SUMO-1 | In vitro and in vivo assays | Covalent modification | [9] |

| HPV31 genome | ChIP-qPCR | Binds to viral DNA | [10][11] |

| EID3 | Co-IP | Interaction |

// Nodes Interferons [label="Interferons (α, β, γ)", fillcolor="#EA4335"]; Sp100 [label="Sp100"]; SUMO1 [label="SUMO-1", shape=ellipse, fillcolor="#FBBC05"]; HP1 [label="HP1 (α, β, γ)"]; Chromatin [label="Chromatin", shape=cylinder, fillcolor="#34A853"]; Transcriptional_Repression [label="Transcriptional Repression", shape=octagon, fillcolor="#5F6368"]; Viral_Defense [label="Antiviral Response", shape=octagon, fillcolor="#5F6368"];

// Edges Interferons -> Sp100 [label=" Upregulates expression", fontcolor="#202124"]; Sp100 -> SUMO1 [label=" Is SUMOylated by", dir=back, fontcolor="#202124"]; SUMO1 -> Sp100 [style=dashed, arrowhead=none, color="#202124"]; Sp100 -> HP1 [label=" Interacts with", fontcolor="#202124"]; HP1 -> Chromatin [label=" Binds to", fontcolor="#202124"]; Chromatin -> Transcriptional_Repression [label=" Leads to", fontcolor="#202124"]; Sp100 -> Viral_Defense [label=" Contributes to", fontcolor="#202124"]; } caption: "Diagram of the Sp100 regulatory network."

The AIRE-1 Central Tolerance Pathway

Autoimmune Regulator 1 (AIRE-1) is a critical transcription factor predominantly expressed in medullary thymic epithelial cells (mTECs). Its primary function is to promote central tolerance by inducing the expression of a wide array of tissue-specific antigens (TSAs) in the thymus. This ectopic expression allows for the negative selection of self-reactive T cells, preventing autoimmunity.

AIRE-1 Signaling and Interactions

AIRE-1 acts as a transcriptional activator, and its function is dependent on its interaction with various components of the transcriptional and chromatin remodeling machinery. AIRE-1 has been shown to interact with the DNA-dependent protein kinase (DNA-PK) complex, and this interaction is important for its transcriptional activity.[12][13] Furthermore, AIRE-1 is known to associate with super-enhancers, which are large clusters of enhancers that drive the expression of genes defining cell identity.[14]

The mechanism of how AIRE-1 activates a diverse set of target genes is still under investigation, but it is thought to involve the release of paused RNA polymerase II.

Quantitative Data for AIRE-1 Interactions and Gene Regulation

While precise binding affinities are not always available, studies have quantified the effect of AIRE-1 on the expression of its target genes.

| Interacting Partner | Method | Observation | Reference |

| DNA-PKcs, Ku70, Ku80 | GST pull-down, Co-IP | Direct interaction | [12][13] |

| Topoisomerase 1 | Co-IP | Interaction | [14] |

| Target Gene | Method | Quantitative Change | Reference |

| Insulin (Ins2) | Luciferase Assay, RT-qPCR | Increased expression | [1] |

| Spt1 | RT-qPCR | Increased expression | [1] |

| Various TSAs | Single-cell RNA-seq | Increased frequency of expression in mTECs | [15] |

// Nodes AIRE1 [label="AIRE-1"]; DNAPK [label="DNA-PK complex", fillcolor="#EA4335"]; TOP1 [label="Topoisomerase 1", fillcolor="#FBBC05"]; SuperEnhancers [label="Super-Enhancers", shape=cylinder, fillcolor="#34A853"]; TSA_Genes [label="Tissue-Specific Antigen (TSA) Genes", shape=cds]; TSA_Expression [label="TSA Expression in mTECs", shape=ellipse]; Central_Tolerance [label="Central T-cell Tolerance", shape=octagon, fillcolor="#5F6368"];

// Edges AIRE1 -> DNAPK [label=" Interacts with", fontcolor="#202124"]; AIRE1 -> TOP1 [label=" Interacts with", fontcolor="#202124"]; AIRE1 -> SuperEnhancers [label=" Binds to", fontcolor="#202124"]; SuperEnhancers -> TSA_Genes [label=" Regulate", fontcolor="#202124"]; AIRE1 -> TSA_Genes [label=" Activates", fontcolor="#202124"]; TSA_Genes -> TSA_Expression [label=" Leads to", fontcolor="#202124"]; TSA_Expression -> Central_Tolerance [label=" Promotes", fontcolor="#202124"]; } caption: "Diagram of the AIRE-1 central tolerance pathway."

The DEAF-1 Transcriptional Regulatory Network

DEAF-1 (Deformed Epidermal Autoregulatory Factor 1), also known as NUDR (Nuclear DEAF-1-related), is a transcription factor that plays a crucial role in embryonic development, and its dysregulation has been linked to neurological disorders and cancer.[16] DEAF-1 can act as both a transcriptional activator and repressor, and it is known to regulate its own expression.

DEAF-1 Signaling and Interactions

DEAF-1 binds to DNA sequences containing TTCG motifs.[17] Its transcriptional activity is modulated through interactions with other proteins. For example, DEAF-1 interacts with the LIM-only protein LMO4, an oncoprotein in breast cancer, and this interaction is important for cell proliferation.[3][18][19] DEAF-1 has also been shown to interact with the Ku70 subunit of the DNA-PK complex.[20]

Quantitative Data for DEAF-1 Interactions and Gene Regulation

Studies have begun to quantify the binding preferences of DEAF-1 and its impact on target gene expression.

| Interacting Partner | Method | Observation | Reference |

| LMO4 | Yeast Two-Hybrid | Direct interaction | [3][18][19] |

| Ku70 | GST pull-down | Direct interaction | [20] |

| DEAF-1 (self-interaction) | In vitro pull-down | Homodimerization | [16] |

| Target DNA Motif | Method | Binding Characteristics | Reference |

| TTCG repeats | EMSA | Preferential binding to unmethylated, variably spaced CpG-containing half-sites | [17] |

| Htr1a promoter | EMSA | Low affinity binding | [17] |

| Target Gene | Method | Quantitative Change | Reference |

| DEAF1 promoter | Luciferase Assay | Repression | [21] |

| Eif4g3 promoter | ChIP, Luciferase Assay | Activation | [17] |

| Various genes in PLN | Microarray | ~300 genes upregulated, ~300 genes downregulated (~2.5 fold change) in Deaf1-KO mice | [22] |

// Nodes DEAF1 [label="DEAF-1"]; LMO4 [label="LMO4", fillcolor="#EA4335"]; Ku70 [label="Ku70", fillcolor="#FBBC05"]; DEAF1_dimer [label="DEAF-1 Dimer", shape=ellipse]; DNA_motifs [label="TTCG DNA Motifs", shape=cylinder, fillcolor="#34A853"]; Target_Genes [label="Target Genes (e.g., DEAF1, Eif4g3)"]; Transcription_Regulation [label="Transcriptional Regulation", shape=octagon, fillcolor="#5F6368"];

// Edges DEAF1 -> LMO4 [label=" Interacts with", fontcolor="#202124"]; DEAF1 -> Ku70 [label=" Interacts with", fontcolor="#202124"]; DEAF1 -> DEAF1_dimer [label=" Dimerizes", fontcolor="#202124"]; DEAF1_dimer -> DNA_motifs [label=" Binds to", fontcolor="#202124"]; DNA_motifs -> Target_Genes [label=" Regulate", fontcolor="#202124"]; Target_Genes -> Transcription_Regulation [label=" Leads to", fontcolor="#202124"]; } caption: "Diagram of the DEAF-1 transcriptional regulatory network."

Experimental Protocols

Co-immunoprecipitation (Co-IP) for Nuclear Proteins

This protocol is designed to identify protein-protein interactions involving nuclear SAND domain proteins.

Materials:

-

Cell lysis buffer for nuclear proteins (e.g., RIPA buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease inhibitors)

-

Antibody specific to the SAND domain protein of interest

-

Protein A/G magnetic beads

-

Wash buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% NP-40)

-

Elution buffer (e.g., 0.1 M glycine (B1666218) pH 2.5 or SDS-PAGE sample buffer)

-

Neutralization buffer (e.g., 1 M Tris-HCl pH 8.5)

Procedure:

-

Cell Lysis: Harvest cells and lyse them in ice-cold nuclear lysis buffer. Use a dounce homogenizer or sonication to disrupt the nuclei and solubilize nuclear proteins.

-

Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

-

Pre-clearing: Add protein A/G beads to the supernatant and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.

-

Immunoprecipitation: Transfer the pre-cleared lysate to a new tube and add the primary antibody. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Complex Capture: Add fresh protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.

-

Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with ice-cold wash buffer.

-

Elution: Elute the protein complexes from the beads using elution buffer. If using a low pH elution buffer, neutralize the eluate immediately with neutralization buffer. If using SDS-PAGE sample buffer, boil the beads for 5-10 minutes.

-

Analysis: Analyze the eluted proteins by Western blotting or mass spectrometry.

// Nodes Cell_Lysis [label="Cell Lysis & Nuclear Extraction"]; Clarification [label="Clarify Lysate"]; Pre_Clearing [label="Pre-clear with Beads"]; Immunoprecipitation [label="Incubate with Antibody"]; Complex_Capture [label="Capture with Beads"]; Washing [label="Wash Beads"]; Elution [label="Elute Proteins"]; Analysis [label="Analyze by WB/MS", fillcolor="#34A853"];

// Edges Cell_Lysis -> Clarification; Clarification -> Pre_Clearing; Pre_Clearing -> Immunoprecipitation; Immunoprecipitation -> Complex_Capture; Complex_Capture -> Washing; Washing -> Elution; Elution -> Analysis; } caption: "Workflow for Co-immunoprecipitation."

Chromatin Immunoprecipitation (ChIP)